molecular formula C21H16ClFN4OS B3401102 N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040674-41-6

N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401102
CAS No.: 1040674-41-6
M. Wt: 426.9 g/mol
InChI Key: CDELXLWDKQPZTA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a sulfanylacetamide moiety at position 4. The acetamide side chain is further functionalized with a 3-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4OS/c1-13-2-7-16(10-17(13)22)25-20(28)12-29-21-19-11-18(26-27(19)9-8-24-21)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDELXLWDKQPZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, particularly focusing on its anticancer properties.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazolo Core : Cyclization of appropriate precursors.
  • Introduction of Substituents : Electrophilic aromatic substitution for chloro and methyl groups.
  • Fluorophenyl Attachment : Nucleophilic aromatic substitution or cross-coupling reactions.

The molecular formula is C18H17ClFN4SC_{18}H_{17}ClFN_4S with a molecular weight of 353.8 g/mol, and the compound's structure can be represented by its IUPAC name and SMILES notation .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazolo structure have shown enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.5Promotes ROS production and autophagy

The biological activity of the compound is attributed to its ability to induce apoptosis and inhibit cell proliferation. Key findings include:

  • Caspase Activation : The compound significantly activates caspases 3, 8, and 9, which are crucial for apoptosis .
  • ROS Production : Increased reactive oxygen species (ROS) levels contribute to cellular stress and apoptosis.
  • Autophagy Induction : The compound promotes autophagy through the upregulation of beclin-1 and inhibition of mTOR signaling pathways .

Case Studies

Several case studies have investigated the efficacy of similar compounds:

  • Study on Pyrazolo Derivatives : A study indicated that pyrazolo derivatives exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin, particularly in breast cancer models .
  • Mechanistic Insights : Research has shown that specific pyrazolo derivatives can suppress NF-κB expression while promoting p53 and Bax expression, enhancing apoptotic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine core and substituent configuration. Below is a comparative analysis with structurally related derivatives (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Core Positions) Acetamide Substituent Biological Activity (Inferred/Reported)
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-fluorophenyl) N-(3-chloro-4-methylphenyl) Likely enzyme inhibition (inferred)
N-(3-chloro-4-methylphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl)acetamide Pyrazolo[1,5-a]pyrimidine 5-methyl, 3-phenyl N-(3-chloro-4-methylphenyl) Not reported; pyrimidine cores often target kinases
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 2-(4-chlorophenyl) N-(3-methylsulfanylphenyl) Potential antimicrobial (inferred from sulfanyl groups)
N-[(4-chlorophenyl)methyl]-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide Pyrazolo-triazolo-pyrazine (fused) 9-(4-fluorophenyl) N-[(4-chlorophenyl)methyl] Enhanced binding affinity (complex core)

Key Observations :

Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from pyrazolo-pyrimidine () and fused triazolo-pyrazine () derivatives. Pyrazine rings enhance π-π stacking in enzyme binding, while pyrimidines may favor kinase interactions .

Substituent Effects: Position 2 (Core): The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl () and phenyl/methyl groups (). Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine or methyl .

Biological Implications: Sulfanylacetamide derivatives are frequently associated with cholinesterase and monoamine oxidase inhibition (e.g., ), suggesting the target compound may share similar mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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